molecular formula C10H10BrFO3 B14022668 Methyl 3-bromo-2-ethoxy-6-fluorobenzoate

Methyl 3-bromo-2-ethoxy-6-fluorobenzoate

Cat. No.: B14022668
M. Wt: 277.09 g/mol
InChI Key: KAAYTLLTDMMTDL-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-ethoxy-6-fluorobenzoate is an organic compound with the molecular formula C10H10BrFO3. It is a derivative of benzoic acid, characterized by the presence of bromine, ethoxy, and fluorine substituents on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-2-ethoxy-6-fluorobenzoate typically involves the esterification of 3-bromo-2-ethoxy-6-fluorobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2-ethoxy-6-fluorobenzoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates.

    Reduction: Formation of 3-bromo-2-ethoxy-6-fluorobenzyl alcohol.

    Oxidation: Formation of 3-bromo-2-ethoxy-6-fluorobenzoic acid.

Scientific Research Applications

Methyl 3-bromo-2-ethoxy-6-fluorobenzoate is utilized in various scientific research applications, including:

    Medicinal Chemistry: As an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: As a building block for the construction of more complex molecules.

    Material Science: In the development of novel materials with specific properties.

    Biological Studies: As a probe to study enzyme-substrate interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-2-ethoxy-6-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine, ethoxy, and fluorine substituents can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromo-2-fluorobenzoate
  • Methyl 3-bromo-4-fluorobenzoate
  • Methyl 2-bromo-3-ethoxy-6-fluorobenzoate

Uniqueness

Methyl 3-bromo-2-ethoxy-6-fluorobenzoate is unique due to the specific positioning of the bromine, ethoxy, and fluorine substituents on the benzene ring. This unique arrangement imparts distinct chemical and physical properties, such as reactivity and solubility, which differentiate it from other similar compounds.

Properties

Molecular Formula

C10H10BrFO3

Molecular Weight

277.09 g/mol

IUPAC Name

methyl 3-bromo-2-ethoxy-6-fluorobenzoate

InChI

InChI=1S/C10H10BrFO3/c1-3-15-9-6(11)4-5-7(12)8(9)10(13)14-2/h4-5H,3H2,1-2H3

InChI Key

KAAYTLLTDMMTDL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1C(=O)OC)F)Br

Origin of Product

United States

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